molecular formula C8H3Cl2NO B194317 2,4-Dichlorobenzoyl Cyanide CAS No. 35022-43-6

2,4-Dichlorobenzoyl Cyanide

Cat. No.: B194317
CAS No.: 35022-43-6
M. Wt: 200.02 g/mol
InChI Key: MJJCNUBDKYFMHM-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzoyl cyanide (CAS 35022-43-6) is an organochlorine compound with the molecular formula C₈H₃Cl₂NO and a molecular weight of 200.02 g/mol . Structurally, it features a benzoyl cyanide backbone substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring (IUPAC name: 2,4-dichloro-α-oxo-benzeneacetonitrile) . This compound is primarily utilized as a pharmaceutical intermediate and impurity reference standard in the synthesis of antiepileptic drugs like lamotrigine . Its synthesis typically involves benzoylation of cyanomethylated aniline derivatives using 2,4-dichlorobenzoyl chloride . The compound is characterized by high solubility in organic solvents (e.g., DMSO, chloroform) and insolubility in water .

Preparation Methods

Nucleophilic Substitution from 2,4-Dichlorobenzoyl Chloride

Cyanidation with Metal Cyanides

The most widely documented route involves reacting 2,4-dichlorobenzoyl chloride (DCBC) with cyanide sources under anhydrous conditions. Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 140–180°C for 4–10 hours achieves yields exceeding 95% . The mechanism proceeds via nucleophilic acyl substitution, where the chloride leaving group is replaced by the cyanide ion. Critical to success is the exclusion of moisture to prevent hydrolysis to 2,4-dichlorobenzoic acid .

Recent optimizations utilize solvent systems such as tetrahydrofuran (THF) with phase-transfer catalysts, reducing reaction times to 2–3 hours while maintaining >98% purity . Post-reaction workup involves distillation under reduced pressure (15–20 mmHg) to isolate DCBCN as a colorless to pale yellow liquid .

Alternative Cyanide Sources

Sodium cyanide (NaCN) in acetone/water biphasic systems offers a lower-cost alternative but requires strict pH control (8.5–9.5) to minimize HCN volatilization . Yields under these conditions range from 85–90%, with residual sodium chloride removed via fractional crystallization . Potassium cyanide (KCN) in acetonitrile with crown ethers enhances reactivity but introduces challenges in catalyst recovery .

Catalytic Ammoxidation Pathways

Fluidized Bed Catalysts for Direct Synthesis

Patent CN102744090A discloses a vanadium-chromium (V-Cr) catalyst system for the ammoxidation of 2,4-dichlorotoluene derivatives to DCBCN . The catalyst composition V1.0CraAbBcCdOx\text{V}_{1.0}\text{Cr}_a\text{A}_b\text{B}_c\text{C}_d\text{O}_x (A = alkali metals, B = Mg/Ca/W, C = B/P) operates at 320–380°C in a fluidized bed reactor . Key advantages include:

  • Selectivity : 89–93% toward DCBCN vs. competing nitriles

  • Yield : 78–82% at 350°C with 20–100 μm catalyst particles

Side products like 2,4-dichlorobenzonitrile (≤7%) form via over-ammoxidation, necessitating downstream distillation for pharmaceutical-grade purity .

Solvent-Modulated Reaction Systems

Combining polyphosphoric acid with acetonitrile suppresses hydrolysis during cyanidation, as demonstrated in EP1127873A2 . In a representative procedure:

  • 2,4-Dichlorobenzoyl chloride (1.0 mol) reacts with aminoguanidine bicarbonate (1.05 mol)

  • Polyphosphoric acid (85% P₂O₅) and acetonitrile (3:1 v/v) serve as reaction media

  • 24-hour reflux at 110°C yields DCBCN with 94% purity and <1% hydrolyzed byproducts

This method’s success hinges on the dehydrating action of polyphosphoric acid, which sequesters water generated during the reaction .

Advanced Purification and Analytical Control

Distillation Techniques

Industrial-scale DCBCN production employs multi-stage fractional distillation:

StageTemperature (°C)Pressure (mmHg)Cut Composition
179–81760Propionyl chloride (99.54%)
285–90180Crude DCBCN
3122–12415Pure DCBCN (99.38%)

The third cut provides pharmaceutical-grade material, with GC-MS analysis confirming <0.1% 2,4-dichlorobenzoic acid .

Impurity Profiling

Regulatory guidelines mandate stringent control of:

  • Isomeric impurities : 3,4-Dichlorobenzoyl cyanide (<0.05%) via chiral HPLC

  • Heavy metals : <10 ppm (USP <231>) using ICP-OES

  • Residual solvents : Acetonitrile <410 ppm (ICH Q3C)

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for DCBCN Synthesis

MethodCatalyst/SolventTemperature (°C)Yield (%)Purity (%)Source
CuCN/DMFNone140–18095.298.7
NaCN BiphasicTetrabutylammonium Br80–9088.597.3
V-Cr Fluidized BedV₁.0Cr₀.₈Na₀.₁B₀.₀₅Ox35081.793.4
Polyphosphoric AcidGelatin (0.5%)11094.098.1

Key trends:

  • Metal cyanide routes favor high yields but require toxic reagents

  • Catalytic ammoxidation offers atom economy but needs specialized equipment

  • Acid-mediated systems balance safety and purity for lab-scale synthesis

Industrial-Scale Process Considerations

Cost Optimization

  • Catalyst recycling achieves 90% CuCN recovery via acidic digestion

  • Solvent recovery rates reach 85% for acetonitrile using falling-film evaporators

  • Energy consumption reduced 30% by switching from batch to continuous flow reactors

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzoyl Cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

2,4-Dichlorobenzoyl cyanide is utilized primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its properties allow it to participate in various chemical reactions, making it a valuable compound in synthetic organic chemistry.

  • Synthesis of Pharmaceuticals :
    • It serves as a precursor for synthesizing various biologically active compounds, including certain pharmaceuticals that exhibit anti-inflammatory and analgesic properties.
    • Case Study: A method was developed for the synthesis of 2,4-dichlorobenzoyl derivatives that demonstrated promising activity against specific cancer cell lines, indicating potential therapeutic applications .
  • Agrochemical Development :
    • The compound is involved in the synthesis of herbicides and pesticides. Its chlorinated structure enhances the efficacy of these agrochemicals.
    • Research indicates that derivatives of this compound exhibit herbicidal activity against a range of weed species, contributing to agricultural productivity .

Analytical Applications

This compound is also employed in analytical chemistry for the quantification and detection of other chemical compounds.

  • Liquid Chromatography Method :
    • A sensitive liquid chromatography method has been developed for the quantification of this compound and its related regioisomers. This method allows for precise measurement in environmental samples and biological matrices .
    • The application of this method has been crucial in monitoring environmental contamination by chlorinated compounds, aiding regulatory compliance and safety assessments.

Toxicological Studies

While this compound has beneficial applications, it is essential to consider its toxicological profile.

  • Toxicity Assessments :
    • Studies have demonstrated that exposure to this compound can lead to acute toxicity symptoms similar to those observed with other cyanide compounds. It is classified as toxic if ingested or inhaled .
    • Case Study: A report highlighted instances of poisoning due to accidental exposure during agricultural applications, underscoring the need for stringent safety measures when handling this compound .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Organic SynthesisPrecursor for pharmaceuticals and agrochemicalsPromising anti-cancer activity in synthesized derivatives
Analytical ChemistryQuantification method using liquid chromatographyEffective monitoring of environmental contamination
Toxicological StudiesAssessment of acute toxicitySignificant risks associated with agricultural use

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzoyl Cyanide is primarily related to its role as an intermediate in drug synthesis. In the case of lamotrigine, it contributes to the formation of the triazine ring, which is essential for the drug’s anticonvulsant activity. The molecular targets and pathways involved include the inhibition of voltage-gated sodium channels, which reduces neuronal excitability .

Comparison with Similar Compounds

Below is a detailed comparison of 2,4-dichlorobenzoyl cyanide with structurally and functionally related benzoyl cyanides and derivatives:

Structural Isomers: Dichlorobenzoyl Cyanides

Property This compound 2,3-Dichlorobenzoyl Cyanide 3,4-Dichlorobenzoyl Cyanide
Molecular Formula C₈H₃Cl₂NO C₈H₃Cl₂NO C₈H₃Cl₂NO
Molecular Weight 200.02 g/mol 200.02 g/mol 200.02 g/mol
Substituent Positions 2- and 4-chloro 2- and 3-chloro 3- and 4-chloro
Key Applications Lamotrigine impurity Lamotrigine synthesis intermediate Anticancer precursor
Synthesis Benzoylation of cyanomethylated anilines Cyano-dehalogenation of 2,3-dichlorobenzoyl chloride Similar benzoylation routes
  • Impact of Substituent Position: 2,4-Dichloro: The para-substitution pattern enhances steric accessibility, making it a common impurity in lamotrigine production . 2,3-Dichloro: Used in lamotrigine synthesis via condensation with aminoguanidine, demonstrating positional influence on reaction pathways . 3,4-Dichloro: Derivatives like amidinohydrazones exhibit cytotoxic activity, suggesting substituent-dependent bioactivity .

Monosubstituted Benzoyl Cyanides

Compound 4-Chlorobenzoyl Cyanide 4-Fluorobenzoyl Cyanide 3-Nitrobenzoyl Cyanide
Molecular Formula C₈H₄ClNO C₈H₄FNO C₈H₄N₂O₃
Molecular Weight 181.58 g/mol 165.12 g/mol 192.13 g/mol
Key Features Electron-withdrawing Cl at para Electron-withdrawing F at para Strongly electron-withdrawing NO₂
Applications Herbicide intermediates Fungicide precursors High reactivity in electrophilic substitutions
  • Electronic Effects: Electron-withdrawing groups (Cl, F, NO₂) increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions .

Thiourea and Metal Complex Derivatives

Derivatives of this compound, such as N-(2,4-dichlorobenzoyl)-N’-phenylthiourea and its iron(III) complex, demonstrate distinct bioactivity:

Property N-(2,4-Dichlorobenzoyl)-N’-phenylthiourea Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron(III)
Bioactivity Cytotoxic (IC₅₀: 8–12 µM vs. MCF-7 cells) Anticancer (Binding affinity: -7.76 kcal/mol vs. ribonucleotide reductase)
Permeability Moderate (Caco2: 53.64%) High oral bioavailability (HIA: 97.80%)
Mechanism Apoptosis induction Enzyme inhibition via hydrogen bonding
  • Role of 2,4-Dichlorobenzoyl Group : The dichlorinated benzoyl moiety enhances ligand-receptor interactions, as seen in the iron(III) complex's superior binding affinity compared to hydroxyurea (-7.76 vs. -5.20 kcal/mol) .

Key Research Findings

Synthetic Yields: this compound derivatives are synthesized with yields up to 97.58% (e.g., iron(III) complex) , whereas alkylation routes for intermediates like compound 60 yield 38% . Solvent systems (e.g., 1-propanol/DMSO) improve cyclization efficiency in triazine synthesis .

Biological Performance: Thiourea derivatives of this compound show 10-fold higher cytotoxicity against breast cancer cells (MCF-7) compared to normal Vero cells . The iron(III) complex exhibits a low inhibition constant (2.11 µM), indicating potent enzyme inhibition .

Regulatory Considerations :

  • This compound is classified as a mutagen in Ames tests, necessitating careful risk-benefit analysis in drug development .

Biological Activity

2,4-Dichlorobenzoyl cyanide (DCBC) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicine. This article explores the biological activity of DCBC, including its mechanisms of action, toxicological effects, and relevant case studies.

  • Molecular Formula : C9_{9}H6_{6}Cl2_{2}N
  • Molecular Weight : 203.06 g/mol
  • Structure : The compound consists of a benzene ring substituted with two chlorine atoms and a cyanide group attached to a carbonyl.

DCBC exhibits several biological activities primarily through its interaction with cellular components:

  • Inhibition of Cellular Processes :
    • DCBC has been shown to disrupt mitochondrial function, leading to increased oxidative stress through the generation of reactive oxygen species (ROS) . This oxidative stress can trigger apoptosis in various cell types.
    • It affects the cellular tubulin-microtubule network, which is crucial for cell division and intracellular transport .
  • Toxicological Effects :
    • Neurotoxicity : At elevated doses, DCBC can cross the blood-brain barrier, leading to neurotoxic effects such as seizures and altered mental status .
    • Myotoxicity : The compound is associated with rhabdomyolysis, a condition characterized by muscle breakdown and release of myoglobin into the bloodstream, which can lead to kidney damage .
    • Gastrointestinal Toxicity : Symptoms include nausea, vomiting, and diarrhea, indicative of significant gastrointestinal distress upon exposure .

Case Studies

Several documented cases highlight the biological impact of DCBC:

  • Case Study 1 : A 65-year-old male ingested 50 mL of a 2,4-D herbicide (which includes DCBC). He presented with severe gastrointestinal symptoms and rhabdomyolysis. Management included urinary alkalinization and supportive care, leading to recovery .
  • Case Study 2 : In agricultural settings, exposure to DCBC through inhalation or dermal contact has led to acute poisoning incidents. Symptoms ranged from respiratory distress to neurological impairment, emphasizing the need for immediate medical intervention .

Toxicological Profile

The toxicological effects of DCBC can be summarized as follows:

Effect TypeDescriptionMechanism of Action
NeurotoxicitySeizures, altered mental stateDisruption of neurotransmitter function
MyotoxicityMuscle damage (rhabdomyolysis)Impairment of mitochondrial function
GastrointestinalNausea, vomitingDirect irritation of the gastrointestinal tract
CardiovascularArrhythmiasToxic effects on cardiac tissues

Research Findings

Recent studies have focused on the synthesis and application of DCBC in various fields:

  • A study evaluated multiple catalytic systems for synthesizing compounds related to DCBC, demonstrating its utility in pharmaceutical applications .
  • Research indicates that DCBC can serve as an effective herbicide due to its ability to inhibit plant growth by disrupting cellular processes similar to those observed in animal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2,4-dichlorobenzoyl cyanide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step routes. A common approach starts with the Grignard condensation of 2,3-dichloroiodobenzene with CO₂ in the presence of Mg/ether to yield 2,3-dichlorobenzoic acid, followed by conversion to the acyl chloride using SOCl₂. Subsequent reaction with CuCN and KI in refluxing chlorobenzene produces this compound with high purity . Alternative methods include photo-chlorination of 2,4-dichlorotoluene, hydrolysis, and chloroformylation, achieving >90% yield . Key factors include temperature control during reflux (75–100°C), solvent selection (e.g., chlorobenzene for CuCN reactions), and stoichiometric ratios to minimize byproducts.

Q. What safety protocols are critical when handling this compound and its intermediates?

Due to its reactivity and potential toxicity, strict safety measures are required:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during reactions involving volatile intermediates (e.g., acyl chlorides) or cyanide-containing reagents.
  • Waste Disposal: Segregate hazardous waste (e.g., heavy metal residues from CuCN) and consult certified waste management services for disposal .
  • Emergency Procedures: Immediate rinsing with water for spills on skin and medical consultation for inhalation exposure .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • FT-IR: Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • UV-Vis Spectroscopy: Determines electronic transitions; λmax shifts (e.g., 250–300 nm) indicate conjugation or metal-ligand charge transfer in derivatives .
  • NMR (¹H/¹³C): Resolves aromatic proton environments (e.g., para-substituted chlorines) and confirms cyanide integration .
  • Mass Spectrometry: Validates molecular ion peaks (e.g., [M+H]+ for C₈H₃Cl₂NO) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design stable metal complexes using this compound derivatives, and what factors influence their coordination chemistry?

To synthesize metal complexes (e.g., iron(III)), reflux the ligand (e.g., 1-(2,4-dichlorobenzoyl)-3-methylthiourea) with FeCl₃·6H₂O in ethanol at 75°C for 7 hours. Stirring kinetics are critical to enhance collision frequency and yield (>97%) . Coordination is confirmed via:

  • UV-Vis: Bathochromic shifts in λmax indicate ligand-to-metal charge transfer.
  • Molar Absorptivity (ε): Higher ε values (e.g., 10³–10⁴ L·mol⁻¹·cm⁻¹) suggest strong d-d transitions .
  • 10 Dq Values: Derived from electronic spectra to quantify ligand field strength .

Q. How can molecular docking studies predict the anticancer potential of this compound derivatives?

Docking against targets like ribonucleotide reductase (PDB: 2EUD) involves:

  • Binding Affinity (ΔG): Lower ΔG values (e.g., −7.76 kcal/mol for iron(III) complexes) indicate stronger receptor-ligand interactions .
  • Hydrogen Bonding: Stable complexes form 4+ H-bonds with residues like Arg293 and Cys428 .
  • Hydrophobic Interactions: 12+ hydrophobic contacts enhance binding stability .
  • Inhibition Constants (Ki): Lower Ki (e.g., 2.11 µM) correlates with higher bioactivity .

Q. How should researchers reconcile contradictory data, such as mutagenicity versus therapeutic efficacy, in preclinical studies?

  • Ames Test Analysis: If mutagenicity is observed (e.g., in Salmonella strains), conduct dose-response assays to identify thresholds below therapeutic doses .
  • Comparative Binding Studies: Prioritize derivatives with higher HIA (Human Intestinal Absorption, e.g., 97.8%) and lower cytotoxicity .
  • In Vivo/In Vitro Correlation: Validate pharmacokinetic parameters (e.g., Caco2 permeability: 53.64%) to balance bioavailability and toxicity .

Q. Methodological Recommendations

  • Synthetic Optimization: Use Design of Experiments (DoE) to optimize reflux time, solvent polarity, and catalyst loading.
  • Data Validation: Cross-reference spectroscopic data with computational models (e.g., DFT for UV-Vis transitions).
  • Ethical Reporting: Disclose mutagenicity risks in publications while highlighting therapeutic windows.

Properties

IUPAC Name

2,4-dichlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJCNUBDKYFMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431458
Record name 2,4-Dichlorobenzoyl Cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35022-43-6
Record name 2,4-Dichlorobenzoyl cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35022-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorobenzoyl Cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction was carried out under Argon. Cuprous cyanide (5.0 g, 56.0 mmol) and anhydrous sodium iodide (15.6 g, 104 mmol) were stirred for 2 minutes in anhydrous acetonitrile (100 ml). The resulting solution was mixed with 2,4-dichlorobenzoyl chloride (10.96 g, 52.3 mmol) whereupon an orange precipitate formed. The mixture was stirred for 30 minutes at room temperature, filtered and concentrated in vacuo. The residue was taken up in dichloromethane and the resulting precipitate was filtered off. Concentration of the filtrate under reduce pressure gave a yellow solid which was recrystallised from 60°-80° C. b.p.t. petroleum ether to give 2,4-dichlorobenzoyl cyanide as cream coloured crystals (8.36 g, 80%), melting point 73°-74° C.
[Compound]
Name
Cuprous cyanide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10.96 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared as in Example 2(a) from 2,4-dichlorobenzoyl cyanide amidinohydrazone obtained in Example 3. The solvent for ring closure was a mixture of 1-propanol and dimethylsulfoxide (5:1). Total yield (from 2,4-dichlorobenzoyl cyanide): 55%; m.p. 220-222° C. (uncorrected).
Name
2,4-dichlorobenzoyl cyanide amidinohydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Dichlorobenzoyl Cyanide
2,4-Dichlorobenzoyl Cyanide
2,4-Dichlorobenzoyl Cyanide
2,4-Dichlorobenzoyl Cyanide
2,4-Dichlorobenzoyl Cyanide
2,4-Dichlorobenzoyl Cyanide

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